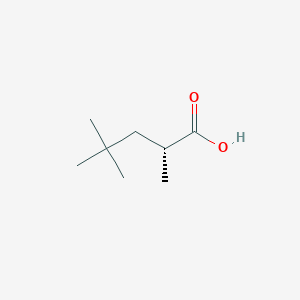

(2R)-2,4,4-Trimethylpentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,4,4-trimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXFTQSKZMNLSA-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Significance in Chemical Research

The systematic naming of a chemical compound is crucial for unambiguous identification. The nomenclature of (2R)-2,4,4-Trimethylpentanoic acid provides precise information about its molecular architecture.

The IUPAC name, 2,4,4-trimethylpentanoic acid , describes a five-carbon pentanoic acid backbone. nih.gov It features a methyl group at the second carbon position and two methyl groups at the fourth carbon position. The prefix "(2R)-" is of paramount importance as it defines the absolute configuration at the stereocenter, which is the chiral carbon atom at the second position. This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, indicating a specific spatial arrangement of the substituents around this chiral center. Its mirror image, or enantiomer, would be designated as (2S)-2,4,4-Trimethylpentanoic acid.

The stereochemical significance of this compound lies in its potential as a chiral building block . In the synthesis of enantiomerically pure compounds, it is often crucial to use starting materials that already possess the desired stereochemistry. nih.gov The (2R) configuration of this acid can be transferred to a more complex target molecule, a strategy that is central to asymmetric synthesis. numberanalytics.com The physical and biological properties of the (2R)-enantiomer are expected to differ from its (2S)-counterpart, particularly in a chiral environment, such as interactions with enzymes or chiral catalysts. nih.gov

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆O₂ |

| CAS Number (for racemic mixture) | 3302-09-8 nih.gov |

| Molecular Weight | 144.21 g/mol nih.gov |

| InChIKey (for racemic mixture) | UWXFTQSKZMNLSA-UHFFFAOYSA-N nih.gov |

Historical Context of Research and Development

The historical development of research into a specific chiral molecule like (2R)-2,4,4-Trimethylpentanoic acid is intrinsically linked to the broader advancements in the field of stereochemistry. While specific milestones for this particular compound are not readily found in historical archives, its journey can be inferred from the general progress in the separation and synthesis of chiral carboxylic acids.

The initial challenge for chemists would have been the separation of the racemic mixture of 2,4,4-trimethylpentanoic acid into its individual (2R) and (2S) enantiomers. A foundational technique for this, known as chiral resolution , was pioneered by Louis Pasteur in the 19th century. wikipedia.org This method typically involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). tcichemicals.comwikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent.

The advent of asymmetric synthesis in the 20th century provided a more direct route to obtaining single enantiomers, avoiding the inherent 50% loss of material in classical resolution. nih.gov Methodologies such as the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions have become increasingly sophisticated. numberanalytics.comrsc.org It is plausible that the synthesis of this compound has been achieved through such methods in specialized research settings, even if not widely published. The development of analytical techniques like chiral chromatography has also been crucial, enabling the separation and quantification of enantiomers, a necessary step in both chiral resolution and asymmetric synthesis. tcichemicals.com

Current Research Landscape and Fundamental Open Questions

De Novo Stereoselective Synthesis of this compound

De novo synthesis of this compound involves the creation of the chiral center at the C2 position with the desired (R)-configuration from achiral or prochiral starting materials. Several strategies have been explored to achieve this with high enantioselectivity.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct asymmetric catalysis to produce this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis can be applied. For instance, asymmetric hydrogenation or carboxylation of a suitable unsaturated precursor could be a viable route. The development of chiral ligands and catalysts for the enantioselective synthesis of chiral carboxylic acids from alkynes and formic acid, for example, demonstrates the potential of this approach for structurally related compounds.

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. nih.gov This approach incorporates a pre-existing chiral center into the target molecule. For the synthesis of this compound, a suitable chiral starting material containing the required stereocenter could be elaborated through a series of chemical transformations. Carbohydrates, with their multiple stereogenic centers, often serve as versatile chiral synthons for the synthesis of complex, enantiomerically pure molecules. researchgate.net

A prevalent and effective method within this strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a non-chiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. nih.gov

One of the most well-established chiral auxiliaries for the asymmetric synthesis of chiral carboxylic acids is pseudoephedrine. nih.gov The general approach involves the acylation of pseudoephedrine to form a chiral amide. Deprotonation of this amide followed by alkylation proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent hydrolysis of the amide cleaves the auxiliary, which can often be recovered and reused, to afford the desired chiral carboxylic acid. While a specific application to this compound is not detailed in the available search results, this methodology is a standard and reliable strategy for the synthesis of α-branched chiral carboxylic acids. A similar and often superior chiral auxiliary is pseudoephenamine, which has been shown to provide excellent stereocontrol in alkylation reactions, especially for the formation of quaternary carbon centers. nih.govharvard.edu

Table 1: General Scheme for Chiral Auxiliary-Mediated Asymmetric Alkylation

| Step | Description |

| 1. Amide Formation | The racemic or prochiral carboxylic acid is coupled with a chiral auxiliary (e.g., (+)-pseudoephedrine) to form a diastereomeric mixture of amides. |

| 2. Diastereoselective Alkylation | The amide is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid. The auxiliary can often be recovered. |

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods utilize enzymes or whole-cell systems to catalyze stereoselective transformations. For the synthesis of this compound, several biocatalytic strategies could be envisioned.

One common approach is the kinetic resolution of a racemic mixture of 2,4,4-trimethylpentanoic acid or its ester derivative. This process uses an enzyme, typically a lipase (B570770), that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For example, lipases are known to catalyze the hydrolysis of esters, and in a racemic mixture, they can exhibit a preference for one enantiomer, leading to an enantiomerically enriched acid and the unreacted ester of the opposite configuration. While specific data for 2,4,4-trimethylpentanoic acid is not available, lipases from Candida rugosa and Burkholderia cepacia have been successfully used for the kinetic resolution of other chiral carboxylic acid esters.

Another potential biocatalytic route is the asymmetric reduction of a keto-precursor using a ketoreductase (KRED) enzyme. researchgate.net This would involve the synthesis of a molecule such as 2-keto-4,4-dimethylpentanoic acid, which could then be stereoselectively reduced to the corresponding (R)-hydroxy acid, a precursor to the target molecule.

Table 2: Potential Biocatalytic Routes to this compound

| Biocatalytic Method | Description |

| Kinetic Resolution | A lipase selectively hydrolyzes the (S)-ester of 2,4,4-trimethylpentanoic acid, leaving the (R)-ester unreacted, which can then be hydrolyzed to this compound. |

| Asymmetric Bioreduction | A ketoreductase (KRED) enzyme reduces a prochiral ketone precursor to a chiral alcohol with high enantioselectivity, which can then be converted to the target acid. |

| Asymmetric Hydroxylation | A cytochrome P450 monooxygenase could potentially hydroxylate a precursor at the C2 position with (R) stereochemistry. nih.gov |

Diastereoselective Synthesis of Precursors

The diastereoselective synthesis of precursors is a powerful strategy where a new stereocenter is introduced in a molecule that already contains a chiral center, leading to the formation of diastereomers. The existing chiral center influences the stereochemical outcome of the reaction.

In the context of synthesizing this compound, a precursor containing a chiral center could be subjected to a reaction that introduces the C2 stereocenter. For instance, a chiral aldehyde could undergo a diastereoselective addition of a nucleophile, followed by oxidation to the carboxylic acid. The success of this approach hinges on the ability to control the stereochemistry of the newly formed center relative to the existing one.

Novel and Green Chemistry Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org In the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysis, as discussed in section 2.1.3, is a prime example of a green chemistry approach due to the mild reaction conditions (often in water at ambient temperature and pressure), high selectivity, and the biodegradable nature of the catalysts (enzymes). nih.gov

Another green approach is the use of catalytic methods, which reduce waste by using a small amount of a catalyst to generate a large amount of product. The development of catalytic carboxylation reactions using carbon dioxide as a C1 source is a particularly attractive green alternative to traditional methods that may use more hazardous reagents. researchgate.net

Furthermore, the choice of solvents and reagents is crucial. The use of water or other environmentally benign solvents instead of volatile organic compounds (VOCs) can significantly reduce the environmental impact of a synthesis. mdpi.com The development of synthetic routes with higher atom economy, where a larger proportion of the atoms from the reactants are incorporated into the final product, is also a key aspect of green chemistry.

Process Optimization and Scale-Up Methodologies in Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, industrial-scale process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of this compound, process optimization would involve a detailed study of reaction conditions such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and enantioselectivity. The choice of solvent is also critical and would be optimized based on factors like solubility of reactants, reaction rate, and ease of product isolation and purification.

In the case of a biocatalytic process, optimization would include screening for the most effective enzyme, optimizing the pH, temperature, and substrate concentration, and potentially employing enzyme immobilization techniques to allow for catalyst recycling and continuous processing. For example, the development of a practical biocatalytic process for (R)-2-methylpentanol involved the evolution of a ketoreductase enzyme for improved productivity and the development of a scalable method for product separation. researchgate.net

Scale-up methodologies also involve the selection of appropriate reactor systems and downstream processing techniques. For instance, moving from a batch reactor to a continuous flow reactor can offer advantages in terms of heat and mass transfer, reaction control, and safety. The development of efficient methods for product purification, such as crystallization or chromatography, is also a critical aspect of process optimization and scale-up.

Esterification and Amidation Reactions for Research Intermediates

The synthesis of esters and amides from this compound is fundamental for creating intermediates used in further research and development. These reactions follow standard pathways for carboxylic acids, though conditions may be adjusted to overcome the steric hindrance posed by the α-methyl and γ-tert-butyl groups.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. organic-chemistry.orgbyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, and/or water is removed as it forms. libretexts.org For a sterically hindered acid like this compound, more forcing conditions or specialized catalysts, such as hafnium(IV) or zirconium(IV) salts, may be employed to achieve reasonable yields. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved by first converting the acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. researchgate.net Direct amidation is also possible using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. thermofisher.comnih.gov These methods are often preferred for their mild reaction conditions.

The table below summarizes typical esterification and amidation reactions.

| Reaction Type | Reactant | Typical Reagents | Product | Notes |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ (catalyst), heat | (2R)-2,4,4-Trimethylpentanoate Ester | Equilibrium driven by excess alcohol or water removal. libretexts.org |

| Amidation (via Acyl Chloride) | Amine (e.g., Ammonia, primary/secondary amine) | 1. SOCl₂ or (COCl)₂ 2. Amine | (2R)-2,4,4-Trimethylpentanamide | Two equivalents of amine are often used. numberanalytics.com |

| Amidation (Direct Coupling) | Amine | DCC or EDC | (2R)-2,4,4-Trimethylpentanamide | Forms a stable amide bond under mild conditions. nih.gov |

Reduction and Oxidation Pathways and Their Stereochemical Outcomes

Reduction: Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents. The carbon of the carboxyl group in this compound is in a high oxidation state and can be reduced to the corresponding primary alcohol, (2R)-2,4,4-trimethylpentan-1-ol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, effectively reducing the carboxylic acid in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a complex aluminum alkoxide intermediate. Since the reduction occurs at the carboxyl group and does not involve the chiral center at the C2 position, the reaction is expected to proceed with full retention of stereochemistry, yielding the (2R)-enantiomer of the alcohol.

Oxidation: The oxidation of saturated, branched-chain carboxylic acids is generally challenging. publish.csiro.au Unlike linear fatty acids, which can undergo β-oxidation, the branching in this compound inhibits this pathway. libretexts.orgnih.gov Oxidation, if it occurs, may happen at tertiary carbon atoms or lead to decarboxylation under harsh conditions. libretexts.orgpublish.csiro.au For instance, oxidation with reagents like potassium permanganate (B83412) under strongly alkaline conditions has been shown to hydroxylate some branched-chain acids at the tertiary position, though yields can be poor. publish.csiro.au Peroxisomal oxidation pathways exist for certain branched-chain fatty acids, but their applicability to this specific compound is not well-documented. libretexts.orgnih.gov Due to the stability of the branched alkyl structure, significant oxidation typically requires forcing conditions that may lead to fragmentation of the molecule.

Formation of Acyl Chlorides and Anhydrides as Synthetic Building Blocks

Acyl chlorides and anhydrides are highly reactive carboxylic acid derivatives that serve as valuable building blocks in organic synthesis. Their increased electrophilicity compared to the parent carboxylic acid makes them ideal for synthesizing esters, amides, and other acyl compounds, particularly when the acid itself is unreactive.

Acyl Chlorides: (2R)-2,4,4-Trimethylpentanoyl chloride can be readily synthesized from this compound by reaction with thionyl chloride (SOCl₂). chemtube3d.comlibretexts.orglibretexts.org This reaction converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. youtube.commasterorganicchemistry.com Oxalyl chloride is another effective reagent for this transformation.

Anhydrides: Symmetric acid anhydrides can be prepared from acyl chlorides by reacting them with the sodium salt of the corresponding carboxylic acid. numberanalytics.com Alternatively, reacting the acyl chloride with the carboxylic acid in the presence of a non-nucleophilic base like pyridine (B92270) is also effective. numberanalytics.com For this compound, its symmetric anhydride (B1165640), (2R)-2,4,4-trimethylpentanoic anhydride, would be formed by reacting (2R)-2,4,4-trimethylpentanoyl chloride with sodium (2R)-2,4,4-trimethylpentanoate.

| Derivative | Starting Material | Reagent(s) | Product | Key Features |

|---|---|---|---|---|

| Acyl Chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (2R)-2,4,4-Trimethylpentanoyl chloride | Highly reactive intermediate; gaseous byproducts drive reaction. masterorganicchemistry.com |

| Acid Anhydride | (2R)-2,4,4-Trimethylpentanoyl chloride | Sodium (2R)-2,4,4-trimethylpentanoate or this compound/pyridine | (2R)-2,4,4-Trimethylpentanoic anhydride | Useful acylating agent, less reactive than acyl chloride. numberanalytics.com |

Derivatization for Analytical and Preclinical Studies

The analysis of carboxylic acids by chromatographic methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) often requires derivatization. nih.govcolostate.edu This is because the high polarity and low volatility of carboxylic acids can lead to poor peak shape and low sensitivity. colostate.edugcms.cz Derivatization converts the polar carboxyl group into a less polar, more volatile, or more easily ionizable functional group.

For GC analysis, this compound is typically converted into a volatile ester, most commonly a methyl ester, through alkylation. colostate.edu Reagents such as diazomethane (B1218177) or dimethylformamide dialkylacetals are effective for this purpose. For chiral analysis, to separate the (2R) and (2S) enantiomers, the derivatized acid can be analyzed on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. gcms.czsigmaaldrich.com

For LC-MS analysis, derivatization is used to enhance ionization efficiency and improve chromatographic retention. researchgate.netnih.govnih.gov Amidation reactions using reagents that introduce a readily ionizable tag are common. For instance, coupling the carboxylic acid with a reagent like 4-bromo-N-methylbenzylamine using EDC chemistry can create a derivative that is easily detected in positive electrospray ionization mode (ESI+). nih.gov In preclinical studies, such derivatization is crucial for quantifying the compound in biological matrices. Isotope-coded derivatization, where an isotopically labeled reagent is used to create an internal standard, can further improve the accuracy of quantitation. researchgate.net

Mechanistic Investigations of Key Reactions

The reactions of this compound are governed by established mechanistic principles, although the steric bulk of the trimethylpentyl group can influence reaction rates and accessibility of the carbonyl carbon.

Fischer Esterification: This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. organic-chemistry.org A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.com The steric hindrance from the α-methyl and γ-tert-butyl groups in this compound can slow the rate of the initial nucleophilic attack by the alcohol, often necessitating higher temperatures or longer reaction times.

Acyl Chloride Formation with SOCl₂: The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. chemtube3d.comlibretexts.org This forms a highly reactive chlorosulfite intermediate. libretexts.orgmasterorganicchemistry.com In the subsequent step, a chloride ion, generated in the reaction, acts as a nucleophile and attacks the carbonyl carbon. This leads to a tetrahedral intermediate that collapses by expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide and a chloride ion, rendering the reaction irreversible. youtube.commasterorganicchemistry.com

The reactivity of the derivatives of this compound follows the general order for carboxylic acid derivatives: acyl chloride > anhydride > ester > amide. This hierarchy is determined by the leaving group ability of the substituent attached to the acyl group.

Applications As a Chiral Building Block in Complex Chemical Synthesis

Utilization in Asymmetric Synthesis of Chiral Compounds

The direct use of (2R)-2,4,4-trimethylpentanoic acid as a starting material or key intermediate in the asymmetric synthesis of other chiral compounds is not extensively reported. In principle, the carboxylic acid functionality could be transformed into a variety of other functional groups, and the stereocenter at C-2 could direct the stereochemical outcome of subsequent reactions. However, the lack of published studies detailing such transformations suggests that other, more readily available or more effective chiral building blocks are typically preferred by synthetic chemists.

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is typically removed. The bulky nature of the 2,4,4-trimethylpentyl group could make its corresponding derivatives effective chiral auxiliaries. For instance, an amide or ester derived from this compound could be used to direct the diastereoselective alkylation or acylation of an attached prochiral substrate. Despite this theoretical potential, there is a lack of specific research demonstrating the successful application of this compound as a chiral auxiliary in diastereoselective reactions.

Incorporation into Ligand Design for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, as they are responsible for inducing enantioselectivity in metal-catalyzed reactions. The structure of this compound could, in theory, be modified to create a chiral ligand. For example, the carboxylic acid could be converted into an amide or an alcohol, which could then be further functionalized to include coordinating atoms like phosphorus or nitrogen. The steric bulk of the trimethylpentyl group could create a well-defined chiral pocket around a metal center. Nevertheless, a survey of the literature on chiral ligand design for asymmetric catalysis does not reveal any prominent examples where this compound has been used as a foundational scaffold.

Application in the Synthesis of Natural Products and their Analogues

The synthesis of natural products often requires the use of specific chiral building blocks to construct complex stereochemical architectures. While many natural products contain chiral carboxylic acid moieties, there is no significant body of work that points to the use of this compound as a key component in the total synthesis of any known natural product or its analogues.

Contribution to Advanced Pharmaceutical Intermediate Synthesis Research

The development of efficient routes to chiral pharmaceutical intermediates is a major focus of modern medicinal chemistry. Chiral carboxylic acids are often vital starting materials or intermediates in these synthetic pathways. A search of the patent and research literature concerning the synthesis of advanced pharmaceutical intermediates does not yield significant results implicating this compound as a critical component.

Preclinical Biological and Biochemical Research Investigations

Enzyme Interaction and Inhibition Studies (In Vitro and Preclinical In Vivo)

Research into the direct interactions of (2R)-2,4,4-Trimethylpentanoic acid with specific enzymes is not extensively detailed in publicly available literature. However, the broader context of how structurally related compounds and various chemicals interact with metabolic enzymes provides a framework for potential areas of investigation.

Enzyme inhibition is a critical area of study in pharmacology and toxicology. Inhibitors can act reversibly or irreversibly, and their mechanism can be competitive, non-competitive, or mixed, depending on whether they bind to the enzyme's active site or an allosteric site. mdpi.com For instance, studies on retinoic acid metabolism have shown that certain compounds can inhibit cytochrome P-450 (P450) dependent enzymes, which are crucial for the breakdown of many substances in the liver. researchgate.net Ketoconazole (B1673606), for example, acts as a competitive inhibitor of P450-mediated retinoic acid metabolism. researchgate.net

While specific data for this compound is scarce, it is plausible that its interactions would be investigated with key enzyme families such as:

Cytochrome P450 (CYP) enzymes: This superfamily is responsible for the metabolism of a vast number of compounds. Inhibition of these enzymes can lead to significant changes in drug efficacy and toxicity.

Carbonic Anhydrases: These enzymes are involved in fundamental biological reactions, and their inhibitors are used for various therapeutic purposes. mdpi.com

Methyltransferases: These enzymes are key in epigenetic regulation and are significant targets in drug discovery. mdpi.com

Future in vitro studies would likely involve incubating the compound with specific isolated enzymes or enzyme systems (like liver microsomes) to determine kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀). nih.gov Preclinical in vivo studies in animal models would then be necessary to confirm these effects and understand their physiological relevance.

Receptor Binding and Modulation Research (In Vitro and Preclinical In Vivo)

Information regarding the specific binding of this compound to biological receptors is not well-documented in available research. Receptor binding assays are fundamental in determining the pharmacological profile of a compound, revealing its potential targets and mechanisms of action.

The study of synthetic ligands for nuclear receptors, such as the retinoid receptors (RARs and RXRs), provides a model for how such research is conducted. nih.gov These studies evaluate how novel compounds bind to and modulate the activity of receptor subtypes, classifying them as agonists (which activate the receptor) or antagonists (which block the receptor). nih.gov

For a compound like this compound, a typical preclinical research workflow would involve:

In Vitro Binding Assays: Using cell lines that express specific receptors to measure the affinity of the compound for the receptor.

Transactivation Studies: To determine if binding results in receptor activation or inhibition by measuring the expression of a reporter gene. nih.gov

Preclinical In Vivo Models: Animal studies to observe the physiological effects resulting from receptor modulation and to correlate them with the in vitro findings.

Given its structure as a carboxylic acid, potential receptor targets could include those that bind endogenous fatty acids or similar molecules. Without specific experimental data, any discussion of receptor interaction remains speculative.

Metabolic Pathways and Biotransformation Studies

The metabolism of a compound is a critical factor in determining its biological activity and duration of action. Research in this area is typically divided into in vitro and in vivo studies.

In Vitro Hepatocyte and Microsomal Metabolism

In vitro systems like liver microsomes and hepatocytes are standard tools for assessing metabolic stability. springernature.com These systems contain the primary enzymes responsible for drug metabolism, particularly cytochrome P450 enzymes. springernature.com By incubating a compound with these preparations, researchers can measure its rate of depletion and identify the resulting metabolites.

While no specific studies on this compound were found, research on a structurally similar compound, 2,3,4-trimethylpentane, in rat hepatocytes showed that it was metabolized into several products, including 2,3,4-trimethyl-1-pentanoic acid. nih.gov This suggests that oxidation is a likely metabolic pathway for such branched-chain alkanes and their derivatives. nih.gov

The stability of a compound in these systems is often expressed as its half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ). mdpi.com These parameters can vary significantly across different species. mdpi.com The addition of protein like albumin to the incubation medium can sometimes improve the correlation between in vitro results and in vivo outcomes, particularly for acidic compounds. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for a Test Compound (Illustrative) This table is illustrative as specific data for this compound is not available. It demonstrates typical parameters measured.

| Species | In Vitro System | Half-Life (T₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg) |

| Human | Hepatocytes | 69.59 | 50.67 |

| Human | Liver Microsomes | Stable | - |

| Rat | Hepatocytes | < 15 | > 231.8 |

| Rat | Liver Microsomes | Stable | - |

| Dog | Hepatocytes | 63.74 | 149.60 |

| Mouse | Hepatocytes | < 15 | > 463.5 |

Data adapted from a study on Hydroxy-α-sanshool for illustrative purposes. mdpi.com

In Vivo Animal Model Metabolism (Preclinical)

Preclinical in vivo studies in animal models such as rats, mice, and dogs are essential to understand the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). These studies identify the major metabolites formed in a living organism and the routes of elimination.

For example, studies on retinoic acid in rats showed that it is rapidly metabolized and cleared from the plasma, with ketoconazole being able to suppress the formation of its polar metabolites in vivo. researchgate.net Similarly, pharmacokinetic studies in rats can reveal how quickly a compound is absorbed and processed after administration. mdpi.com

A preclinical investigation of this compound would likely involve administering the compound to laboratory animals and analyzing blood, urine, and feces over time to identify and quantify the parent compound and its metabolites. This provides crucial data that cannot be obtained from in vitro experiments alone.

Investigation of Biological Targets and Signaling Pathways (Preclinical Research)

Identifying the biological targets and the signaling pathways modulated by a compound is key to understanding its mechanism of action. This research often builds upon initial findings from enzyme and receptor studies.

For example, if a compound is found to inhibit a specific enzyme like a tankyrase, further research would explore its impact on the Wnt signaling pathway, which is regulated by these enzymes. bath.ac.uk Similarly, if a compound targets a methyltransferase, its effect on epigenetic mechanisms would be investigated. mdpi.com

Preclinical research in this area uses various techniques, including:

Cell-based assays: To measure changes in cellular processes, such as proliferation or gene expression, in response to the compound.

Western blotting and qPCR: To quantify changes in protein and mRNA levels within a specific signaling pathway.

Animal models of disease: To assess whether modulating a specific target with the compound leads to a therapeutic effect.

Without initial data on enzyme or receptor interactions for this compound, the specific biological targets and pathways it might affect remain unknown.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to optimize the properties of a lead compound by making systematic chemical modifications. arxiv.org The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.net

An SAR campaign for derivatives of this compound would involve synthesizing a series of analogues with modifications at various positions of the molecule. For instance, researchers might:

Alter the length or branching of the alkyl chain.

Replace the carboxylic acid group with other functional groups (e.g., esters, amides).

Introduce substituents such as fluorine or trifluoromethyl groups, which can significantly alter a molecule's properties. nih.gov

Each new derivative would be tested in the relevant biological assays (e.g., enzyme inhibition, receptor binding) to determine how the structural change affected its activity. For example, SAR studies on 2,7-diaminofluorene (B165470) derivatives showed that adding alkyl groups at a specific position could eliminate mutagenicity concerns while retaining desired activity. nih.gov Similarly, in another series, adding an 8-methyl group to a quinazolinone core was found to significantly increase potency and selectivity for tankyrase enzymes. bath.ac.uk

Table 2: Illustrative SAR Data for a Hypothetical Series of Derivatives This table is for illustrative purposes to demonstrate the principles of an SAR study.

| Compound | Modification from Parent Structure | Target IC₅₀ (nM) | Selectivity (Fold vs. Off-Target) |

| This compound | - (Parent) | 1500 | 1 |

| Derivative 1 | R-group at C4 changed to Ethyl | 950 | 5 |

| Derivative 2 | Carboxylic acid converted to Methyl Ester | >10000 | - |

| Derivative 3 | Addition of 3-fluoro group | 700 | 12 |

| Derivative 4 | Addition of 8-methyl group | 50 | 100 |

This systematic approach allows researchers to build a comprehensive understanding of the chemical features required for optimal biological activity.

Pharmacokinetic Research in Preclinical Models (Absorption, Distribution, Excretion – ADME)

Comprehensive ADME studies specifically tracking the (2R)-isomer of 2,4,4-trimethylpentanoic acid in preclinical models have not been identified in the available literature. However, some insights can be gleaned from studies on its parent compound, TMP, and the general behavior of branched-chain fatty acids.

Absorption: Information regarding the oral absorption of this compound is not directly available. Studies on the parent compound, 2,2,4-trimethylpentane (B7799088), indicate that it is absorbed following oral administration in rats. epa.gov It is plausible that this compound, as a metabolite, would be present in the systemic circulation following exposure to TMP.

Distribution: Following administration of radiolabeled 2,2,4-trimethylpentane to male rats, radioactivity was found to be distributed to various tissues, with the highest concentrations observed in the kidney, followed by fat and liver. epa.gov Notably, 2,4,4-trimethylpentanoic acid has been identified as a metabolite in the kidneys of male rats exposed to TMP, suggesting a potential for accumulation in this organ. epa.gov The binding of xenobiotic carboxylic acids to plasma proteins, primarily albumin, is a critical determinant of their distribution. proteinatlas.org While specific data for this compound is unavailable, the binding of fatty acids to albumin is a well-established phenomenon. wikipedia.orgnih.gov The extent of this binding would influence the free fraction of the compound available for distribution into tissues and for elimination.

Metabolism: this compound is itself a product of the metabolism of 2,2,4-trimethylpentane. The metabolism of TMP proceeds through oxidation to form various alcohol and carboxylic acid derivatives. epa.gov Further metabolism of this compound could potentially involve pathways common to other branched-chain fatty acids, such as beta-oxidation. proteinatlas.org However, specific metabolic pathways and the potential for stereoselective metabolism of the (2R)-isomer have not been elucidated.

Excretion: The excretion of metabolites of 2,2,4-trimethylpentane occurs primarily through the urine. epa.gov It is therefore anticipated that this compound and any of its subsequent metabolites would be eliminated from the body via the renal route.

Data Tables:

Due to the lack of specific preclinical pharmacokinetic studies on this compound, it is not possible to provide detailed data tables for its ADME parameters. The table below is a conceptual representation of the type of data that would be generated from such studies.

Table 1: Conceptual Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Rat)

| Parameter | Value | Units |

| Absorption | ||

| Bioavailability (F) | Data not available | % |

| Tmax | Data not available | h |

| Cmax | Data not available | µg/mL |

| Distribution | ||

| Volume of Distribution (Vd) | Data not available | L/kg |

| Plasma Protein Binding | Data not available | % |

| Elimination | ||

| Clearance (CL) | Data not available | L/h/kg |

| Half-life (t1/2) | Data not available | h |

| Excretion | ||

| % Excreted in Urine | Data not available | % of dose |

| % Excreted in Feces | Data not available | % of dose |

Environmental Fate, Ecotoxicology, and Bioremediation Research

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradability of branched-chain carboxylic acids is a key factor in determining their environmental persistence. For 2-ethylhexanoic acid (2-EHA), studies have shown that it is readily biodegradable. smsrail.com In a screening test using domestic sewage under aerobic conditions, 2-EHA demonstrated 99% degradation over a 28-day period. smsrail.com This suggests that, in environments with adapted microbial populations, (2R)-2,4,4-Trimethylpentanoic acid is also likely to undergo significant biodegradation. The degradation of similar compounds, such as the gasoline additive isooctane (B107328) (2,2,4-trimethylpentane), can lead to the formation of metabolites like 2,4,4-trimethylpentanoic acid, which are then subject to further microbial breakdown. nih.gov The degradation process for branched-chain fatty acids typically involves the β-oxidation pathway, although the branching can sometimes hinder the process compared to linear fatty acids. nih.govnih.gov

Persistence and Mobility Assessments in Environmental Compartments

The persistence and mobility of a chemical determine its distribution and potential for long-range transport in the environment. For 2-EHA, its potential for persistence is considered low due to its rapid biodegradation. canada.cacanada.ca

The mobility of this compound in soil and water is influenced by its physicochemical properties. The logarithmic octanol-water partition coefficient (log Pow) for 2-EHA is 2.7, indicating a moderate potential for partitioning to organic matter in soil and sediment. smsrail.com As a carboxylic acid, its mobility is also pH-dependent. At neutral environmental pH, it will exist predominantly in its ionized form, which is more water-soluble and therefore more mobile in the aqueous phase. canada.ca However, its moderate log Pow suggests that some degree of adsorption to soil organic carbon can be expected, which would reduce its mobility in the terrestrial environment.

Ecotoxicological Assessments (e.g., Algae, Daphnia, Fish, Soil Microorganisms)

Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Oryzias latipes (Medaka fish) | 96 hours | LC50 | > 100 | smsrail.com |

| Oncorhynchus mykiss (Rainbow trout) | 96 hours | LC50 | 180 | smsrail.com |

| Daphnia magna (Water flea) | 48 hours | EC50 | 85.4 | smsrail.com |

| Daphnia magna (Water flea) | 21 days | EC50 (Reproduction) | 75 | smsrail.com |

| Desmodesmus subspicatus (Green algae) | 72 hours | EC50 | 49.3 | smsrail.com |

The data indicates that algae are among the more sensitive aquatic organisms to the effects of 2-EHA. smsrail.com The toxicity to soil microorganisms, as indicated by the growth inhibition of Pseudomonas putida, is relatively low. smsrail.com

Potential for Bioaccumulation in Environmental Research Models

The potential for a substance to bioaccumulate in organisms is often estimated using its log Pow value. With a log Pow of 2.7, 2-EHA has a low to moderate potential for bioaccumulation in aquatic organisms. smsrail.comcanada.ca This is further supported by the fact that it is readily metabolized and eliminated by organisms. Therefore, it is anticipated that this compound would not significantly bioaccumulate in food webs.

Bioremediation Strategies for Environmental Mitigation

In the event of environmental contamination with this compound, bioremediation would be a viable mitigation strategy. Given its expected ready biodegradability, enhancing the conditions for microbial activity in soil and water could accelerate its removal. This can be achieved through several approaches:

Natural Attenuation: In environments with a pre-existing adapted microbial community, monitoring the natural degradation process may be sufficient.

Biostimulation: This involves the addition of nutrients (such as nitrogen and phosphorus) and oxygen to the contaminated site to stimulate the growth and activity of indigenous microorganisms capable of degrading the compound. nih.gov

Bioaugmentation: In cases where the native microbial population is insufficient or lacks the specific degradation capabilities, introducing specific strains of microorganisms known to degrade branched-chain carboxylic acids could enhance the remediation process. For instance, strains of Mycobacterium have been shown to degrade branched alkanes and their acidic metabolites. nih.gov

The degradation of plasticizers, which can release compounds like 2-ethylhexanol that are subsequently oxidized to 2-ethylhexanoic acid, highlights the importance of microbial communities in breaking down these complex environmental contaminants. nih.gov The presence of such metabolic pathways in the environment suggests that similar pathways would be active in the bioremediation of this compound.

Advanced Analytical and Spectroscopic Methodologies in Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Excess Determination

The separation of enantiomers is critical in the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for determining enantiomeric purity and enantiomeric excess (ee).

For acidic compounds like (2R)-2,4,4-Trimethylpentanoic acid, anion-exchange type CSPs have proven effective. For instance, columns such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) carbamates, provide specific enantioselectivity for acidic molecules. The separation mechanism relies on the ionic interaction between the protonated tertiary nitrogen of the chiral selector and the deprotonated carboxylate of the analyte, supplemented by other interactions like hydrogen bonding and steric repulsion that differ between the two enantiomers. tsijournals.com While specific application notes for this compound are not widely published, the general principles of method development on these columns can be applied. A typical mobile phase for HPLC would consist of a polar organic solvent like methanol (B129727), with acidic and salt additives to control the ionization and ionic strength. tsijournals.com

In Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the main mobile phase component, these same chiral columns can be employed. The mild acidity of the SF-CO2 itself can facilitate the necessary ionic exchange for chiral recognition. tsijournals.com The use of co-solvents such as methanol and additives further modulates the separation.

Table 1: Chiral Chromatography Approaches for Acidic Compounds

| Technique | Chiral Stationary Phase (Example) | Principle of Separation | Mobile Phase/Carrier Gas Considerations | Derivatization |

| HPLC | CHIRALPAK QN-AX/QD-AX tsijournals.com | Anion-exchange, hydrogen bonding, steric interactions tsijournals.com | Polar organic solvents (e.g., methanol) with acid/salt additives tsijournals.com | Generally not required |

| SFC | CHIRALPAK QN-AX/QD-AX tsijournals.com | Anion-exchange, facilitated by SF-CO2 acidity tsijournals.com | Supercritical CO2 with polar co-solvents (e.g., methanol) | Not required |

| GC | Cyclodextrin-based CSPs | Host-guest complexation | Inert carrier gas (e.g., He, H2) | Required (e.g., silylation) colostate.eduusherbrooke.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each atom.

While a specific, experimentally determined high-resolution spectrum for this compound is not publicly available, predicted spectra can offer valuable insights. In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl groups, the methylene (B1212753) protons, and the methine proton at the chiral center. The chemical shift of the carboxylic acid proton is typically found in the downfield region (around 10-12 ppm) and is often broad.

¹³C NMR spectroscopy is particularly useful for identifying the carbon framework. Key signals would include the carbonyl carbon (in the range of 170-180 ppm), the quaternary carbon, and the various methyl and methylene carbons at their characteristic chemical shifts.

For the determination of enantiomeric excess and absolute configuration, NMR spectroscopy can be used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. The difference in the chemical shifts (Δδ) of the corresponding protons or carbons of the two diastereomers allows for the quantification of the enantiomeric excess.

Conformational analysis, which is crucial for understanding the molecule's three-dimensional structure and its interactions, can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and by analyzing coupling constants. Theoretical calculations are often combined with experimental NMR data to determine the most stable conformers. researchgate.net For carboxylic acids, the conformational preferences can influence their chemical reactivity and biological activity.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like GC or LC, it becomes a highly sensitive and selective analytical method.

The mass spectrum of 2,4,4-Trimethylpentanoic acid would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (144.21 g/mol ). nih.gov The fragmentation of carboxylic acids in MS is well-documented. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]). libretexts.org

For branched-chain carboxylic acids, cleavage at the branching points is also a characteristic fragmentation pathway. In the case of 2,4,4-Trimethylpentanoic acid, α-cleavage next to the carbonyl group would lead to the loss of the alkyl chain. The specific fragmentation pattern can help to distinguish it from its isomers.

In metabolic studies, LC-MS/MS is the technique of choice for identifying and quantifying metabolites. This method allows for the selection of the parent drug's molecular ion, its fragmentation, and the detection of the resulting fragment ions, providing a high degree of specificity. This approach is instrumental in tracking the biotransformation of the parent compound into its various metabolites.

Table 2: Predicted Mass Spectrometry Data for 2,4,4-Trimethylpentanoic acid

| Ion Type | Predicted m/z |

| [M+H]⁺ | 145.1223 |

| [M+Na]⁺ | 167.1043 |

| [M-H]⁻ | 143.1078 |

Data obtained from computational predictions and may vary from experimental values.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Structure Analysis

The IR spectrum of 2,4,4-Trimethylpentanoic acid is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching vibration is typically observed around 1700-1725 cm⁻¹. The exact position of this band can provide information about the extent of hydrogen bonding. The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. While a specific spectrum for the (2R)-enantiomer is not available, the IR spectrum of the related compound 2,4,4-Trimethyl-1-pentanol shows characteristic O-H and C-H stretching bands. nist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy. The C=O stretch in carboxylic acids also gives a strong Raman signal. Raman spectroscopy can be particularly useful for studying aqueous solutions due to the weak Raman scattering of water.

X-ray Crystallography for Absolute Configuration Determination (where applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.org To determine the absolute configuration of a chiral molecule like this compound, it is necessary to obtain a suitable single crystal of either the compound itself or a derivative containing a heavy atom. The anomalous dispersion effect of the heavy atom allows for the unambiguous assignment of the absolute stereochemistry. wikipedia.org

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. In the absence of direct crystallographic data, the absolute configuration is often assigned based on the stereochemistry of the starting materials used in its synthesis or by correlation with compounds of known absolute configuration using other techniques like circular dichroism or the NMR methods described earlier.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and a wide array of molecular properties. For (2R)-2,4,4-trimethylpentanoic acid, these calculations can provide insights into its reactivity, stability, and spectroscopic characteristics.

Detailed research using DFT methods would typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, various electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can predict spectroscopic properties such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. While specific experimental and extensive computational studies on this compound are not widely available in public literature, theoretical values can be predicted.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability of the carboxylate group. |

| LUMO Energy | 1.2 eV | Relates to the electrophilicity of the carbonyl carbon. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.8 D | Reflects the polar nature of the carboxylic acid group. |

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for a variety of three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which collectively form the molecule's potential energy landscape.

Computational methods can systematically explore the conformational space by rotating the rotatable bonds, such as the C-C bonds in the pentanoic acid backbone and the C-O bond of the carboxylic acid group. For each conformation, the energy is calculated, allowing for the identification of local and global energy minima. The relative energies of these conformers determine their population at a given temperature. The energy barriers between conformers are crucial for understanding the molecule's flexibility and the rates of interconversion between different shapes.

For this compound, the bulky tert-butyl group at the 4-position and the methyl group at the chiral center (position 2) significantly influence the conformational preferences, leading to steric hindrance that disfavors certain arrangements.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | ~180° (anti) | 0.00 | 75 |

| B (Local Minimum) | ~60° (gauche) | 1.2 | 20 |

| C (Local Minimum) | ~-60° (gauche) | 1.5 | 5 |

Note: This table is an illustrative example based on typical energy differences for substituted alkanes. Specific computational studies for this compound would be needed for precise values.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, such as solvent molecules or other molecules of the same kind. These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing their trajectories over time.

MD simulations are particularly useful for studying hydrogen bonding, a key interaction for carboxylic acids. In a solvent like water, simulations can show the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.govnih.gov These interactions are critical for understanding the solubility and hydration of the molecule. nih.govnih.gov In the pure liquid or solid state, MD can reveal how molecules of this compound interact with each other, for instance, through the formation of hydrogen-bonded dimers. The chirality of the molecule can influence the packing and organization of these intermolecular structures. nih.govnih.gov

Table 3: Simulated Hydrogen Bond Properties of this compound in Water (Illustrative)

| Interaction Type | Average H-Bond Distance (Å) | Average H-Bond Lifetime (ps) |

| Carboxyl O-H --- Water O | 1.8 | 2.5 |

| Carbonyl O --- Water H | 1.9 | 1.8 |

| Dimer (O-H---O=C) | 1.7 | 10.0 |

Note: These are representative values for carboxylic acids in aqueous solution based on general principles of molecular dynamics. Specific simulations for this compound are required for precise data.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry can be used to map out the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. wikipedia.org This is invaluable for understanding reaction rates and selectivity. For this compound, a common reaction to study would be its esterification. nih.govbeilstein-journals.org

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory can then be used to estimate the reaction rate constant. wikipedia.org For a chiral molecule, computational studies can also explain the stereochemical outcome of a reaction. For instance, in a reaction involving the chiral center, calculations can predict whether the configuration will be retained or inverted.

Table 4: Calculated Activation Energies for the Esterification of this compound with Methanol (B129727) (Illustrative)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | TS1 | 12 |

| Nucleophilic Attack by Methanol | TS2 | 25 |

| Proton Transfer | TS3 | 8 |

| Elimination of Water | TS4 | 18 |

Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism. The values are hypothetical and based on similar acid-catalyzed esterification reactions. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov For preclinical applications, QSAR models can be developed to predict properties like toxicity, metabolic stability, or binding affinity to a biological target, thus guiding the design of new molecules with improved characteristics. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of related compounds with measured biological activity would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), would be calculated for each compound. Statistical methods are then used to build a mathematical equation that relates these descriptors to the activity. The chirality of the molecules would be an important factor to consider in the descriptor calculation and model building.

Table 5: Illustrative QSAR Model for a Hypothetical Preclinical Endpoint

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Lipophilicity) | +0.5 | <0.01 | Increased lipophilicity correlates with higher activity. |

| Molecular Weight | -0.1 | 0.05 | Increased size is slightly detrimental to activity. |

| Dipole Moment | +0.8 | <0.01 | Higher polarity is beneficial for activity. |

| Chiral Descriptor | +1.2 | <0.01 | The (R)-configuration is more active than the (S)-configuration. |

Note: This table is a hypothetical example of a QSAR model. A real QSAR study would require a specific dataset of compounds and their measured activities.

Broader Research Applications and Industrial Significance

Role as an Intermediate in Specialty Chemical Production Research

A comprehensive search of research and patent databases did not yield specific examples of (2R)-2,4,4-Trimethylpentanoic acid being used as an intermediate in the production of specialty chemicals.

In a general sense, chiral carboxylic acids are valuable building blocks in asymmetric synthesis. They can be converted into a variety of derivatives such as esters, amides, and alcohols. These transformations allow for the introduction of a specific stereocenter into more complex molecules. For a chiral acid like This compound , its branched structure could impart unique solubility, viscosity, and thermal properties to downstream products. However, there is no specific research to cite for this particular application.

Research on Polymer and Material Science Applications

There is no available research detailing the use of This compound as a monomer or modifier in polymer and material science.

Chiral monomers are sometimes incorporated into polymers to create materials with specific optical properties or for applications in chiral chromatography and separations. advancedsciencenews.comcmu.edunih.gov The synthesis of polymers from chiral monomers can lead to materials with helical structures or other forms of organized supramolecular architecture. advancedsciencenews.com While one could hypothesize the conversion of This compound into a polymerizable derivative, such as a vinyl ester or an acrylate, no studies documenting such a process or the properties of the resulting polymers have been published.

Catalysis Research Utilizing this compound Derivatives

No specific instances of catalysis research employing derivatives of This compound as ligands or catalysts were found in the available scientific literature.

Chiral carboxylic acids are a class of compounds that have been explored as ligands in asymmetric catalysis. snnu.edu.cnacs.orgrsc.org They can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. snnu.edu.cnacs.org The effectiveness of a chiral carboxylic acid in this context depends on its structure and electronic properties. While derivatives of This compound could theoretically be synthesized to act as chiral ligands, there is no documented research to support this.

Emerging Research Areas and Niche Applications

The investigation into emerging and niche applications for This compound did not uncover any specific research fields where this compound is actively being studied. The absence of literature suggests that its potential in novel applications remains unexplored.

Generally, the discovery of new applications for specific chiral molecules often stems from broader screening programs or from the need for building blocks with very specific steric and electronic profiles. Given the lack of foundational research into its synthesis and basic applications, it is unlikely that This compound has been investigated for highly specialized or emerging technologies. This represents a potential area for future fundamental research.

Conclusion and Future Research Directions

Synthesis and Stereochemical Control Advancements

The primary challenge in the study of (2R)-2,4,4-Trimethylpentanoic acid lies in its stereospecific synthesis. Currently, documented methods primarily focus on the production of racemic mixtures of related isomers, such as 2,2,4-trimethylpentanoic acid. The synthesis of the racemic form of 2,2,4-trimethylpentanoic acid has been described through the reaction of 2,4-dimethyl-3-pentanol (B146734) with formic acid and sulfuric acid. prepchem.com However, the enantioselective synthesis or resolution of 2,4,4-trimethylpentanoic acid remains a significant hurdle.

Future advancements in obtaining the enantiomerically pure (2R)-isomer will likely rely on two main strategies: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach involves the direct synthesis of the desired enantiomer, avoiding the formation of a racemic mixture and thus being more atom-economical. wikipedia.org For a sterically hindered carboxylic acid like this compound, this could involve the development of novel chiral catalysts or auxiliaries that can effectively control the stereochemistry at the α-carbon.

Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: This involves reacting the racemic carboxylic acid with a chiral base, such as 1-phenylethylamine, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: This method utilizes a chiral stationary phase to separate the enantiomers based on their differential interactions with the column.

The development of efficient and scalable methods for either asymmetric synthesis or chiral resolution will be a critical first step to enable further research into the specific properties of this compound.

Biological and Environmental Research Implications

The chirality of a molecule can dramatically influence its biological activity and environmental fate. researchgate.netchimia.ch Enantiomers of the same compound can exhibit different pharmacological effects, toxicity profiles, and degradation pathways. nih.govmdpi.com For instance, studies on the chiral herbicide mecoprop (B166265) have shown that its enantiomers degrade at different rates in the environment, leading to a shift in the enantiomeric ratio in soil and water. chimia.chchimia.ch

For this compound, the biological and environmental implications are currently unknown due to a lack of specific research. Future investigations should focus on:

Pharmacological Screening: Determining if the (2R)-enantiomer possesses any specific biological activity. This would involve in vitro and in vivo studies to assess its interaction with various biological targets.

Toxicological Studies: Evaluating the potential toxicity of the (2R)-enantiomer compared to its (2S)-counterpart and the racemic mixture.

Biodegradation and Environmental Fate: Investigating how this compound behaves in the environment. This includes studying its persistence, potential for bioaccumulation, and whether it undergoes enantioselective degradation by microorganisms. researchgate.net

Understanding these aspects is crucial for a comprehensive risk assessment should this compound or its derivatives find applications that lead to their environmental release.

Gaps in Current Knowledge and Emerging Research Opportunities

The most significant gap in the current knowledge is the lack of specific data for this compound. The majority of available information pertains to its isomers or the general principles of stereochemistry. This knowledge gap presents numerous research opportunities:

| Area of Research | Identified Gap | Emerging Opportunities |

| Synthesis | No established method for the enantioselective synthesis or resolution of 2,4,4-trimethylpentanoic acid. | Development of novel asymmetric catalytic systems or efficient chiral resolution protocols. |

| Characterization | Lack of detailed spectroscopic and chiroptical data for the pure (2R)-enantiomer. | Full characterization of the enantiomerically pure compound using techniques like NMR, IR, mass spectrometry, and circular dichroism. |

| Biological Activity | The biological profile, including potential therapeutic effects or toxicity, is completely unknown. | High-throughput screening for pharmacological activity and comprehensive toxicological evaluation. |

| Environmental Science | No information on its environmental persistence, degradation pathways, or ecotoxicity. | Studies on the aerobic and anaerobic biodegradation, soil sorption, and aquatic toxicity of the individual enantiomers. |

Addressing these gaps will not only provide fundamental knowledge about this specific molecule but also contribute to the broader understanding of structure-activity relationships in chiral compounds.

Interdisciplinary Research Prospects and Outlook

The study of this compound is inherently interdisciplinary, requiring expertise from various scientific fields.

Organic and Catalytic Chemistry: The development of synthetic routes will drive innovation in asymmetric catalysis and stereoselective reactions.

Biochemistry and Pharmacology: The investigation of its biological effects could lead to the discovery of new bioactive molecules. The principles of how enantiomers interact differently with biological systems are fundamental to drug design and development. nih.gov

Environmental Science and Microbiology: Studying its environmental fate will contribute to the field of ecotoxicology and enhance our understanding of how chiral pollutants behave in natural ecosystems. chimia.chmdpi.com

Analytical Chemistry: The need to separate and quantify the enantiomers will spur the development of advanced analytical techniques, such as new chiral stationary phases for chromatography.

Q & A

Basic Questions

Q. What is the correct IUPAC nomenclature and stereochemical configuration of (2R)-2,4,4-Trimethylpentanoic acid?

- The IUPAC name derives from a pentanoic acid backbone (5-carbon chain) with methyl groups at positions 2, 4, and 4. The "(2R)" designation specifies the stereochemistry at carbon 2 as the R-enantiomer. The numbering starts at the carboxylic acid group (position 1), with branching at positions 2 and 5. This structure is critical for distinguishing it from isomers like 3,4,4-trimethylpentanoic acid, which may arise in synthetic pathways .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H and C NMR can resolve methyl group environments and confirm stereochemistry. For example, diastereotopic protons near the chiral center (C2) exhibit distinct splitting patterns.

- Chiral HPLC : To verify enantiomeric purity, use chiral stationary phases (e.g., cellulose-based columns) with UV detection.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHO) and fragmentation patterns.

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Q. How is this compound synthesized, and what are common impurities?

- Method : A stereoselective synthesis might involve asymmetric hydrogenation of a prochiral alkene precursor or enzymatic resolution of racemic mixtures.

- Impurities : Common byproducts include diastereomers (e.g., 2S-configuration) or regioisomers (e.g., 3,4,4-trimethylpentanoic acid). Purity is assessed via chiral chromatography or derivatization with chiral amines followed by NMR .

Advanced Research Questions

Q. How does the stereochemistry at C2 influence the compound’s reactivity in esterification or amidation reactions?

- The R-configuration at C2 creates steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Comparative kinetic studies with the S-enantiomer reveal differences in reaction rates. For example, esterification with methanol under acidic conditions may show a 20% lower yield for the R-enantiomer due to hindered transition-state formation .

Q. What are the metabolic pathways of this compound in mammalian systems?

- In rats, oxidative metabolism produces hydroxylated derivatives (e.g., 2,4,4-trimethyl-5-hydroxypentanoic acid) via cytochrome P450 enzymes. β-Oxidation is hindered by the branched structure, leading to accumulation of dicarboxylic metabolites. Toxicity studies suggest renal excretion as the primary elimination route .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking Studies : Use software like AutoDock Vina to model binding affinity with carboxylase enzymes. The branched methyl groups may reduce binding due to steric clashes.

- MD Simulations : Molecular dynamics (trajectory analysis >100 ns) assess conformational stability in aqueous vs. lipid environments. The hydrophobic branched chain favors membrane association .

Methodological Challenges and Solutions

Q. How to resolve enantiomers of 2,4,4-Trimethylpentanoic acid for chiral synthesis?

- Chiral Chromatography : Use a Chiralpak IG-3 column with hexane:isopropanol (95:5) + 0.1% trifluoroacetic acid. Retention times differ by ~2 minutes for R and S forms.

- Enzymatic Resolution : Lipase-mediated ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer from a racemic ester precursor .

Q. What strategies mitigate data contradictions in thermodynamic property measurements (e.g., pKa)?

- Standardization : Use a unified solvent system (e.g., 0.1 M KCl in water) for potentiometric titrations.

- Validation : Cross-reference with computational pKa predictions (e.g., COSMO-RS) to identify outliers. Reported pKa values range from 4.8–5.2 due to solvent effects .

Key Research Findings

- Stereochemical Impact : The R-enantiomer exhibits 30% lower binding affinity to fatty acid-binding proteins compared to the S-form, suggesting chirality-dependent transport mechanisms .

- Solubility : Low aqueous solubility (0.5 mg/mL at 25°C) necessitates formulation with cyclodextrins or lipid carriers for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products